molecular formula C8H9NO B1167687 3-Pyridinol,6-(1-propenyl)-(9CI) CAS No. 113616-56-1

3-Pyridinol,6-(1-propenyl)-(9CI)

Cat. No.: B1167687
CAS No.: 113616-56-1
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Description

3-Pyridinol,6-(1-propenyl)-(9CI): is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The specific structure of 3-Pyridinol,6-(1-propenyl)-(9CI) includes a hydroxyl group at the third position and a propenyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol,6-(1-propenyl)-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of 3-hydroxypyridine with a suitable propenylating agent under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Hydroxypyridine

    Propenylating Agent: 1-Bromopropene or 1-Chloropropene

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinol,6-(1-propenyl)-(9CI) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol,6-(1-propenyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The propenyl group can be reduced to a propyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: 3-Pyridone,6-(1-propenyl)-(9CI)

    Reduction: 3-Pyridinol,6-(1-propyl)-(9CI)

    Substitution: 3-Chloropyridine,6-(1-propenyl)-(9CI)

Scientific Research Applications

3-Pyridinol,6-(1-propenyl)-(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinol,6-(1-propenyl)-(9CI) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their function. The propenyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

3-Pyridinol,6-(1-propenyl)-(9CI) can be compared with other pyridinol derivatives, such as:

    3-Pyridinol: Lacks the propenyl group, making it less hydrophobic and potentially less active in certain biological assays.

    3-Pyridinol,6-(1-methyl)-(9CI): Contains a methyl group instead of a propenyl group, which may result in different chemical reactivity and biological activity.

    3-Pyridinol,6-(1-ethyl)-(9CI): Contains an ethyl group, which may affect its solubility and interaction with biological targets.

The uniqueness of 3-Pyridinol,6-(1-propenyl)-(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

113616-56-1

Molecular Formula

C8H9NO

Molecular Weight

0

Synonyms

3-Pyridinol,6-(1-propenyl)-(9CI)

Origin of Product

United States

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